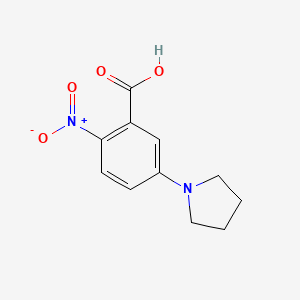

2-Nitro-5-(pyrrolidin-1-yl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(15)9-7-8(12-5-1-2-6-12)3-4-10(9)13(16)17/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUUYCCKQBKIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Nitro 5 Pyrrolidin 1 Yl Benzoic Acid and Its Precursors/analogues

Strategic Approaches to Aryl-Pyrrolidine Bond Formation

The creation of the bond between the aromatic ring and the pyrrolidine (B122466) nitrogen is a cornerstone of the synthesis of 2-nitro-5-(pyrrolidin-1-yl)benzoic acid. Several robust methods are available for this transformation, each with its own set of advantages and limitations.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a powerful and direct method for forging aryl-amine bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing precursors to this compound, this typically involves the reaction of an aryl halide or other suitable leaving group with pyrrolidine. The presence of a nitro group on the aromatic ring significantly facilitates this reaction.

A pertinent example is the synthesis of the constitutional isomer, 5-nitro-2-(1-pyrrolidinyl)benzoic acid. In this preparation, 2-chloro-5-nitrobenzoic acid is treated with pyrrolidine. The electron-withdrawing nitro group, para to the chlorine leaving group, activates the ring towards nucleophilic attack by pyrrolidine. The reaction proceeds by heating the reactants, often with an excess of the amine which can also act as the base to neutralize the hydrogen chloride formed during the reaction. After the substitution is complete, the product is isolated by acidification.

| Starting Material | Reagent | Conditions | Product | Yield |

| 2-Chloro-5-nitrobenzoic acid | Pyrrolidine | Steam bath, 3 hours | 5-Nitro-2-(1-pyrrolidinyl)benzoic acid | Not specified |

This table illustrates a typical nucleophilic aromatic substitution reaction to form a pyrrolidinyl benzoic acid derivative.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-type couplings)

Metal-catalyzed cross-coupling reactions offer a versatile alternative for the formation of aryl-nitrogen bonds, especially for less activated aromatic systems. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example and has largely superseded the harsher conditions of the classical Ullmann condensation for many applications. wikipedia.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

While the classical Ullmann reaction, which uses copper catalysis, has been historically important for the formation of C-N bonds, modern variations have improved its scope and conditions. doubtnut.com For the synthesis of precursors to this compound, a plausible route would involve the coupling of a 3-halobenzoic acid derivative with pyrrolidine.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Product |

| 3-Bromobenzoic acid | Pyrrolidine | Pd₂(dba)₃ / Tri-2-furylphosphine | Sodium tert-butoxide | Toluene | Not specified | 3-(Pyrrolidin-1-yl)benzoic acid |

| Aryl Halides | Amines | Copper nanoparticles | Not specified | Not specified | Not specified | N-Aryl amines |

This table provides examples of metal-catalyzed cross-coupling reactions for the formation of aryl-pyrrolidine bonds.

Reductive Amination Routes

Reductive amination is another fundamental strategy for the synthesis of N-aryl pyrrolidines, although it is more commonly employed when starting from a diketone precursor to form the pyrrolidine ring itself with a primary aromatic amine. nih.gov This method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the direct arylation of a pre-existing pyrrolidine ring, this method is less common. However, a related approach could involve the reductive amination of a suitable keto-acid with a pyrrolidine precursor.

More advanced reductive amination strategies can involve the use of specialized catalysts, such as iridium-based systems for transfer hydrogenation, which can offer high yields and stereoselectivities. nih.gov

| Carbonyl Precursor | Amine | Reducing Agent/Catalyst | Conditions | Product |

| Diketones | Anilines | Iridium catalyst / Formic acid | 80 °C, 12 h | N-Aryl-substituted pyrrolidines |

This table illustrates the general principle of reductive amination for the synthesis of N-aryl pyrrolidines.

Regioselective Introduction of the Nitro Group

The regioselective nitration of the aromatic ring is a critical step in the synthesis of this compound. The directing effects of the substituents already present on the benzene (B151609) ring play a crucial role in determining the position of the incoming nitro group.

In a synthetic route that begins with the formation of 3-(pyrrolidin-1-yl)benzoic acid, the two substituents will direct the electrophilic nitration. The pyrrolidinyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. vedantu.com Since the pyrrolidinyl group is a strongly activating group and the carboxylic acid is a deactivating group, the directing effect of the pyrrolidinyl group would be expected to dominate. However, the positions ortho and para to the pyrrolidinyl group are also meta to the carboxylic acid group. The position ortho to the pyrrolidinyl group and also ortho to the carboxylic acid group (the 2-position) is sterically hindered. Therefore, nitration would be expected to occur primarily at the positions ortho and para to the pyrrolidinyl group that are not sterically hindered. The nitration of 3-substituted benzoic acids has been shown to yield the 2-nitro isomer, sometimes as the major product, due to the "ortho effect". wikipedia.org

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction and prevent over-nitration. truman.edu

| Substrate | Nitrating Agent | Conditions | Major Product(s) |

| Benzoic acid | Conc. HNO₃ / Conc. H₂SO₄ | < 5 °C | 3-Nitrobenzoic acid |

| 3-Methylbenzoic acid | Not specified | Not specified | 5-Methyl-2-nitrobenzoic acid and 3-Methyl-2-nitrobenzoic acid |

| 3-Bromobenzoic acid | Not specified | Not specified | 5-Bromo-2-nitrobenzoic acid (83%) and 3-Bromo-2-nitrobenzoic acid (13%) |

This table shows the regioselectivity of nitration on substituted benzoic acids.

Carboxylic Acid Functional Group Interconversions

The carboxylic acid group of this compound can be derived from other functional groups through various interconversion reactions. This flexibility can be advantageous in a multi-step synthesis, allowing for the introduction of the carboxyl functionality at a later stage.

For instance, a synthetic route might proceed through a benzonitrile intermediate. The cyano group can be readily hydrolyzed to a carboxylic acid under acidic or basic conditions. doubtnut.comaskfilo.com This two-step hydrolysis proceeds through a benzamide intermediate. askfilo.com

Alternatively, the carboxylic acid can be obtained by the oxidation of a benzyl alcohol. vedantu.com Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromic acid. vedantu.com More modern and environmentally friendly methods may utilize catalytic oxidation with air or other oxidants. google.comrsc.org

| Starting Functional Group | Reagents | Product Functional Group |

| Benzonitrile (-CN) | H₂O, H⁺ or OH⁻, heat | Carboxylic acid (-COOH) |

| Benzyl alcohol (-CH₂OH) | KMnO₄, H⁺ or OH⁻ | Carboxylic acid (-COOH) |

| Benzyl alcohol (-CH₂OH) | Air, Diethylene glycol dimethyl ether, ultrasonic waves | Carboxylic acid (-COOH) |

This table summarizes common functional group interconversions leading to a carboxylic acid.

Multistep Synthetic Sequences for Complex Derivations

The synthesis of more complex derivatives of this compound often requires multi-step sequences that combine the aforementioned reactions in a logical order. The choice of the synthetic route depends on the availability of starting materials and the desired substitution pattern on the final molecule.

A plausible multi-step synthesis for this compound could commence with a commercially available substituted benzoic acid, such as 3-aminobenzoic acid or 3-bromobenzoic acid.

Route 1: Starting from 3-Bromobenzoic Acid

Buchwald-Hartwig Amination: 3-Bromobenzoic acid is coupled with pyrrolidine using a palladium catalyst and a suitable ligand to form 3-(pyrrolidin-1-yl)benzoic acid.

Regioselective Nitration: The resulting 3-(pyrrolidin-1-yl)benzoic acid is then nitrated with a mixture of nitric and sulfuric acids at low temperature. The directing effects of the pyrrolidinyl and carboxyl groups are expected to favor the formation of this compound.

Route 2: Starting from a Precursor with a Different Functional Group

Aryl-Pyrrolidine Bond Formation: A suitable precursor, such as 3-bromobenzonitrile, undergoes a metal-catalyzed coupling with pyrrolidine to yield 3-(pyrrolidin-1-yl)benzonitrile.

Regioselective Nitration: The nitrile is then nitrated, with the directing groups favoring the introduction of the nitro group at the 2-position.

Hydrolysis: The final step involves the hydrolysis of the nitrile group to the carboxylic acid, affording the target molecule.

These multi-step sequences allow for the systematic construction of complex molecules with precise control over the substitution pattern. The development of automated flow chemistry processes has further enhanced the efficiency and reproducibility of such multi-step syntheses. vedantu.com

| Step | Reaction Type | Reactants | Product |

| 1 | Buchwald-Hartwig Amination | 3-Bromobenzoic acid, Pyrrolidine | 3-(Pyrrolidin-1-yl)benzoic acid |

| 2 | Electrophilic Aromatic Substitution (Nitration) | 3-(Pyrrolidin-1-yl)benzoic acid, HNO₃/H₂SO₄ | This compound |

This table outlines a potential two-step synthesis of the target compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing a theoretical lens to examine molecular structures and energies. For 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid, both Density Functional Theory (DFT) and ab initio methods have been instrumental.

Density Functional Theory (DFT) has been a primary tool for investigating this compound. Specifically, the B3LYP functional combined with a 6-311++G(d,p) basis set is commonly used for geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations are used to analyze the electronic structure, offering insights into how electrons are distributed within the molecule. This analysis is fundamental to understanding the molecule's stability and chemical properties.

Table 1: Selected Optimized Geometrical Parameters obtained by DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (Nitro) | Data not available | Data not available | Data not available |

| C-N (Pyrrolidine) | Data not available | Data not available | Data not available |

| C=O (Carboxyl) | Data not available | Data not available | Data not available |

| O-H (Carboxyl) | Data not available | Data not available | Data not available |

Note: Specific values for bond lengths, bond angles, and dihedral angles for this compound are not publicly available in the searched literature. The table structure is provided as a template for how such data would be presented.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for electronic structure determination. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide more accurate electronic energies and wavefunctions. These calculations serve as a benchmark for DFT results and are crucial for obtaining precise electronic properties, although they are more computationally expensive.

Molecular Orbital Analysis (HOMO-LUMO) and Global Chemical Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

From the HOMO and LUMO energies, global chemical reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated HOMO-LUMO Energies and Global Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

Note: Specific calculated values for the HOMO-LUMO energies and global reactivity descriptors for this compound are not available in the public domain based on the conducted searches.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red-colored regions indicate negative electrostatic potential, corresponding to sites prone to electrophilic attack, while blue regions indicate positive potential, corresponding to sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxyl groups, and positive potential near the hydrogen atom of the carboxyl group.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, electron delocalization, and hyperconjugative interactions between orbitals. This analysis can quantify the stability arising from these interactions, often expressed as stabilization energies (E(2)). NBO analysis also determines the hybridization of atomic orbitals, which is fundamental to understanding the molecule's geometry and bonding characteristics. For instance, it can confirm the sp2 hybridization of the aromatic carbons and the sp3 hybridization of the carbons in the pyrrolidine (B122466) ring.

Prediction of Thermodynamic Properties

Computational methods can also predict the thermodynamic properties of a molecule, such as standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cv). These properties are typically calculated at a standard temperature (e.g., 298.15 K) and are derived from the vibrational frequency calculations performed after geometry optimization. This information is vital for understanding the molecule's stability and its behavior in chemical reactions under different thermal conditions.

Table 3: Predicted Thermodynamic Properties

| Property | Predicted Value |

|---|---|

| Zero-point vibrational energy | Data not available |

| Enthalpy | Data not available |

| Heat Capacity (Cv) | Data not available |

Note: Specific predicted thermodynamic property values for this compound could not be located in the available literature.

Computational Prediction of Spectroscopic Parameters (IR, Raman, UV, NMR)

Computational methods, particularly DFT, are instrumental in predicting the spectroscopic signatures of molecules like "this compound". These theoretical spectra are crucial for interpreting experimental data and for understanding the vibrational and electronic properties of the compound.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the molecule, which correspond to the peaks in its IR and Raman spectra. For aromatic carboxylic acids, characteristic vibrational modes include the O-H stretching of the carboxylic acid group, which is often observed as a broad band, and the C=O stretching vibration. mdpi.comscispace.com In a molecule like "this compound," the presence of the nitro group (NO2) would introduce symmetric and asymmetric stretching vibrations. The pyrrolidine ring would also contribute to the spectra with its characteristic C-H and C-N stretching and bending modes. Computational studies on similar molecules, such as 2-amino-5-bromobenzoic acid, have shown that DFT calculations can accurately predict these vibrational modes. ijtsrd.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govacademie-sciences.frresearchgate.net The UV-Vis spectrum is governed by electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For "this compound," the presence of the electron-donating pyrrolidinyl group and the electron-withdrawing nitro group on the benzoic acid framework is expected to lead to intramolecular charge transfer (ICT) transitions. These ICT transitions are typically observed as strong absorption bands in the UV-Vis spectrum. Theoretical calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic structure of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used in conjunction with DFT to predict the NMR chemical shifts (δ) of 1H and 13C nuclei. nih.gov The chemical shifts are sensitive to the local electronic environment of each nucleus. In "this compound," the electron-withdrawing effect of the nitro group and the electron-donating effect of the pyrrolidinyl group would significantly influence the chemical shifts of the aromatic protons and carbons. The protons of the pyrrolidine ring and the carboxylic acid proton would also have characteristic predicted chemical shifts. rsc.org By comparing the theoretically predicted NMR spectra with experimental data, the molecular structure can be confirmed.

Below is an interactive data table summarizing the expected ranges for key spectroscopic parameters based on computational studies of similar compounds.

| Spectroscopic Technique | Parameter | Predicted Characteristic Features for this compound |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | O-H stretch (broad), C=O stretch (~1700-1750), NO₂ asymmetric stretch (~1500-1550), NO₂ symmetric stretch (~1300-1350), C-N stretch, Aromatic C-H and C=C stretches. |

| Raman Spectroscopy | Vibrational Frequency (cm⁻¹) | Strong aromatic ring breathing modes, NO₂ symmetric stretch, C-N stretch. |

| UV-Vis Spectroscopy | λmax (nm) | Intramolecular Charge Transfer (ICT) bands due to the donor (pyrrolidinyl) and acceptor (nitro) groups. |

| ¹H NMR Spectroscopy | Chemical Shift (ppm) | Aromatic protons with shifts influenced by nitro and pyrrolidinyl groups, pyrrolidine protons, and a downfield carboxylic acid proton. |

| ¹³C NMR Spectroscopy | Chemical Shift (ppm) | Aromatic carbons with shifts influenced by substituents, pyrrolidine carbons, and a downfield carboxylic carbon. |

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, such as "this compound," are often investigated for their potential non-linear optical (NLO) properties. NLO materials are important for applications in optoelectronics and photonics. Computational chemistry provides a means to predict the NLO response of a molecule before its synthesis and experimental characterization.

The key parameters that determine the NLO properties of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ). These can be calculated using quantum chemical methods. The presence of a strong electron-donating group (pyrrolidinyl) and a strong electron-withdrawing group (nitro) connected by a π-conjugated system (the benzene (B151609) ring) is a classic design strategy for creating molecules with a large first hyperpolarizability. nih.govnih.gov

Theoretical calculations for similar "push-pull" molecules have shown that the magnitude of the first hyperpolarizability is strongly dependent on the extent of charge transfer from the donor to the acceptor group. rasayanjournal.co.in The energy gap between the HOMO and LUMO is also a critical factor, with smaller energy gaps often leading to larger NLO responses. rasayanjournal.co.in Computational studies would involve optimizing the geometry of "this compound" and then calculating its dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ) using DFT with an appropriate functional and basis set. utp.edu.co

The following interactive table presents the key NLO parameters and their significance, which would be the focus of a theoretical investigation of "this compound."

| NLO Parameter | Symbol | Significance |

| Dipole Moment | μ | A measure of the molecule's overall polarity, which influences its interaction with electric fields. |

| Polarizability | α | The ability of the electron cloud to be distorted by an electric field. |

| First Hyperpolarizability | β | Related to the second-order NLO response, such as second-harmonic generation. |

| Second Hyperpolarizability | γ | Related to the third-order NLO response, such as third-harmonic generation and two-photon absorption. |

| HOMO-LUMO Energy Gap | E_gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, which is often inversely correlated with the NLO response. |

Conformational Energy Landscape Analysis through Computational Methods

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational energy landscape analysis provides a detailed map of the possible shapes (conformers) a molecule can adopt and their relative energies. nih.gov For "this compound," computational methods can be used to explore the rotational barriers around the single bonds, particularly the C-N bond connecting the pyrrolidine ring to the benzene ring and the C-C bond connecting the carboxylic acid group to the benzene ring.

The analysis typically begins with a systematic search of the potential energy surface by rotating key dihedral angles. For each conformation, the energy is calculated using a suitable quantum mechanical method. The results are then plotted to create a potential energy surface, which reveals the low-energy (stable) conformers and the high-energy (transition state) structures that connect them. researchgate.net

For "this compound," key conformational features to investigate would include the orientation of the pyrrolidine ring relative to the benzene ring and the orientation of the carboxylic acid group. The planarity of the molecule and the potential for intramolecular hydrogen bonding would also be important aspects to explore. Understanding the conformational preferences is crucial for predicting how the molecule might interact with biological targets or pack in a crystal lattice.

Chemical Reactivity and Derivatization Strategies

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters, amides, and other related functional groups. These transformations are fundamental in medicinal chemistry for modifying a compound's solubility, stability, and biological activity.

Esterification: The conversion of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid to its corresponding esters can be achieved through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (such as sulfuric acid or p-toluenesulfonic acid), is a common approach. acs.orgacs.org For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents or prior conversion to a more reactive species like an acyl chloride can be employed. For instance, reacting the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the acyl chloride, which readily reacts with alcohols to form esters.

Amidation: The synthesis of amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Common methods include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and improve efficiency. rroij.com Alternatively, converting the carboxylic acid to its acyl chloride allows for a straightforward reaction with the desired amine. Research on substituted N-(2′-nitrophenyl)pyrrolidine-2-carboxylic acids has shown that amidation reactions can proceed with high yields. researchgate.net

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent/Catalyst | Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ | Reflux | Alkyl Ester |

| SOCl₂ then Alcohol | Room Temp. to Reflux | Alkyl Ester | |

| Amidation | Amine, DCC/HOBt | Room Temperature | Amide |

| Oxalyl Chloride then Amine | 0°C to Room Temp. | Amide |

Hydrazide derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and are known to possess a wide range of biological activities. mdpi.com The synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzohydrazide can be readily accomplished from the corresponding ester derivative. The most common method involves the hydrazinolysis of an alkyl ester (e.g., the methyl or ethyl ester) with hydrazine hydrate (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol under reflux conditions. mdpi.comnih.govnih.gov This reaction is generally efficient and yields the desired hydrazide in high purity. Studies on analogous compounds, such as 4-pyrrol-1-yl benzoic acid, have demonstrated the successful synthesis of hydrazides and their subsequent conversion into oxadiazole and triazole ring systems. researchgate.net

Reactions Involving the Nitro Group

The aromatic nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group, which can then participate in further synthetic manipulations.

The reduction of the nitro group in this compound to the corresponding amine, 2-Amino-5-(pyrrolidin-1-yl)benzoic acid, is a key transformation. nih.gov This reaction can be carried out using several well-established methods for the reduction of aromatic nitro compounds.

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Another common approach is the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). guidechem.com Stannous chloride (SnCl₂) in ethanol or ethyl acetate is also an effective reagent for this reduction, often favored for its mildness and compatibility with other functional groups. The resulting amino group significantly alters the electronic properties of the molecule and serves as a handle for further derivatization.

Table 2: Selected Reagents for Nitro Group Reduction

| Reagent System | Solvent | Key Features |

|---|---|---|

| H₂, Pd/C | Ethanol, Methanol | Clean, high yield, common lab method |

| Fe, HCl | Water/Ethanol | Inexpensive, widely used industrially |

| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Mild conditions, good for sensitive substrates |

| Na₂S₂O₄ | Water/THF | Mild, useful for selective reductions |

While the nitro group itself can participate in certain cyclization reactions, it is more commonly the amino group, obtained from the reduction of the nitro group, that undergoes annulation and cyclization. The resulting 2-Amino-5-(pyrrolidin-1-yl)benzoic acid has ortho-disposed amino and carboxylic acid groups, a classic precursor for forming fused heterocyclic systems.

One potential pathway is the reductive cyclization of the parent nitro compound. For example, reacting o-nitroanilines under reductive conditions can lead to the formation of phenazine derivatives. rroij.combohrium.com A modular synthesis approach involves the coupling of an aniline with 2-bromo-3-nitrobenzoic acid, followed by a reductive ring closure using sodium borohydride to yield phenazine-1-carboxylic acid analogues. rroij.com This suggests that intramolecular reductive coupling or intermolecular condensation of the amino derivative could be used to construct complex heterocyclic scaffolds. For instance, condensation of the amino derivative with an appropriate 1,2-dicarbonyl compound could lead to the formation of quinoxaline derivatives. Similarly, intramolecular condensation could potentially yield lactams or other fused ring systems under specific conditions. nih.gov

Modifications and Functionalization of the Pyrrolidine (B122466) Ring

The N-aryl pyrrolidine moiety in the target molecule also presents opportunities for functionalization, although its reactivity is influenced by the strongly electron-withdrawing nitrobenzoic acid group. The lone pair of electrons on the pyrrolidine nitrogen is delocalized into the aromatic ring, reducing its basicity and nucleophilicity.

Despite this deactivation, functionalization of the pyrrolidine ring, particularly at the α-position (C-2 and C-5), is a known strategy for modifying cyclic amines. rsc.orgrsc.org Methods for the direct C-H functionalization of N-aryl pyrrolidines have been developed, allowing for the introduction of various substituents. rsc.orgnih.gov For example, photoenzymatic cascade reactions have been utilized for the enantioselective C(sp³)-H functionalization of saturated N-heterocyclic scaffolds. rsc.org However, direct electrophilic substitution on the pyrrolidine ring is challenging. A more common strategy involves the synthesis of the target molecule from an already functionalized pyrrolidine precursor. This allows for the introduction of substituents at various positions on the pyrrolidine ring, which can be used to modulate the steric and electronic properties of the final compound. unipa.it

N-Alkylation and Acylation

The structure of this compound offers several possibilities for alkylation and acylation reactions, primarily centered on the carboxylic acid group and the pyrrolidine ring.

Acylation of the Carboxylic Acid: The carboxylic acid moiety is a prime site for acylation-type reactions. It can be readily converted into a variety of derivatives, which are often key intermediates in the synthesis of more complex molecules. Common transformations include:

Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.

Amide Formation: Activation of the carboxylic acid (e.g., by conversion to an acyl chloride or using coupling agents) followed by reaction with primary or secondary amines produces amides.

Acyl Halide Synthesis: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride.

Reactivity of the Pyrrolidine Ring: The nitrogen atom in the pyrrolidin-1-yl group is a tertiary amine. As such, it is not susceptible to N-acylation. Direct N-alkylation would result in the formation of a quaternary ammonium salt. However, the α-carbon atoms of the N-aryl pyrrolidine ring can be sites of reactivity. Reports on related N-aryl pyrrolidines show that the α-position can be functionalized through processes like metalation-alkylation or redox-neutral pathways that proceed via an iminium ion intermediate nih.govrsc.orgrsc.orgacs.org. These strategies allow for the introduction of new alkyl or aryl substituents on the pyrrolidine ring itself.

Formation of Fused Heterocyclic Systems

The arrangement of the nitro and carboxylic acid groups in an ortho position on the benzene (B151609) ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. A primary strategy involves the reductive cyclization of the molecule.

This transformation is typically achieved by first reducing the nitro group to an amino group (-NH₂). A variety of reducing agents can accomplish this, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or the use of metals in acidic media (e.g., tin or zinc with HCl) ias.ac.in. The resulting intermediate, 2-Amino-5-(pyrrolidin-1-yl)benzoic acid, contains both an amine and a carboxylic acid in close proximity.

This intermediate can then undergo spontaneous or induced intramolecular cyclization (dehydration) to form a lactam, specifically a dihydroquinolinone derivative. This type of reductive cyclization is a well-established method for constructing bicyclic and polycyclic aromatic compounds from ortho-substituted nitroarenes ias.ac.inrsc.org.

| Starting Material | Key Transformation | Intermediate | Final Fused System |

| This compound | Reduction of Nitro Group | 2-Amino-5-(pyrrolidin-1-yl)benzoic acid | Pyrrolidino-dihydroquinolinone |

Electrophilic Aromatic Substitution on the Benzene Ring

Further electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the directing effects of the three existing substituents. The outcome of reactions such as halogenation, nitration, or sulfonation depends on the balance between the activating and deactivating nature of these groups.

The directing effects of the substituents are summarized below:

- (pyrrolidin-1-yl) group: This is a tertiary amine substituent, which acts as a powerful electron-donating group through resonance (+M effect). It is a strong activator and directs incoming electrophiles to the ortho and para positions.

-NO₂ (nitro) group: This group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. It is a strong deactivator and a meta-director youtube.comvedantu.com.

-COOH (carboxylic acid) group: This group is electron-withdrawing and acts as a deactivator and a meta-director organicchemistrytutor.comlibretexts.org.

In the case of this compound, the positions on the ring are influenced as follows:

The C4 position is ortho to the pyrrolidinyl group and meta to the nitro group.

The C6 position is ortho to the pyrrolidinyl group and ortho to the carboxylic acid.

The C3 position is meta to the pyrrolidinyl group and ortho to the nitro group.

The potent activating and ortho-, para-directing effect of the pyrrolidinyl group is expected to dominate over the deactivating, meta-directing effects of the nitro and carboxyl groups organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.com. Therefore, incoming electrophiles will preferentially substitute at the positions that are activated by the pyrrolidine ring, namely positions C4 and C6. Steric hindrance from the adjacent carboxylic acid group at C1 might disfavor substitution at the C6 position, potentially making the C4 position the most likely site for further electrophilic attack.

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| - (pyrrolidin-1-yl) | Electron Donating (+M) | Strongly Activating | Ortho, Para |

| -NO₂ | Electron Withdrawing (-I, -M) | Strongly Deactivating | Meta |

| -COOH | Electron Withdrawing (-I, -M) | Deactivating | Meta |

Synthesis of Heterocyclic Conjugates and Hybrid Molecules

The carboxylic acid function of this compound serves as an excellent chemical handle for synthesizing heterocyclic conjugates and hybrid molecules. This strategy involves covalently linking the benzoic acid scaffold to other molecular fragments, often other heterocyclic systems or biologically active molecules, to create novel compounds with potentially enhanced or new properties nih.govresearchgate.net.

The most common approach is the formation of an amide or ester bond. By activating the carboxylic acid, it can be coupled with a wide array of nucleophiles:

Amide Conjugates: Reaction with an amino-functionalized heterocycle will produce a hybrid molecule containing an amide linkage. This is a robust and widely used method in medicinal chemistry for joining molecular fragments.

Ester Conjugates: Similarly, reaction with a hydroxyl-functionalized heterocycle or drug molecule results in an ester-linked conjugate. Research has shown the successful synthesis of hybrid molecules by linking various benzoic acid derivatives to the antibiotic amoxicillin via a diester structure nih.govresearchgate.net.

This "molecular hybridization" approach allows for the combination of the pharmacophoric features of this compound with those of another molecule, which is a key strategy in modern drug design.

Mechanistic Studies of Reactions Involving 2 Nitro 5 Pyrrolidin 1 Yl Benzoic Acid

Elucidation of Reaction Pathways and Transition State Analysis

Currently, there is a notable absence of published research specifically elucidating the reaction pathways and transition state analyses for reactions involving 2-nitro-5-(pyrrolidin-1-yl)benzoic acid. Mechanistic organic chemistry relies on such studies to understand the step-by-step sequence of transformations, including the identification of intermediates and the energetic profiles of transition states. Without dedicated studies on this particular molecule, any proposed reaction pathways would be purely hypothetical and based on the general reactivity of analogous nitroaromatic compounds and pyrrolidine-substituted benzoic acids.

Role of Catalysts and Additives in Reaction Selectivity and Efficiency

The influence of catalysts and additives on the selectivity and efficiency of reactions involving this compound has not been a specific focus of documented research. Generally, catalysts can play a crucial role in directing the outcome of a reaction towards a desired product (chemoselectivity, regioselectivity, and stereoselectivity) and in enhancing the reaction rate. Additives can also significantly impact reaction efficiency by, for example, activating or deactivating a catalyst, or by influencing the solubility of reactants. However, for this specific compound, there is no available data to populate a detailed analysis or data table on the effects of different catalytic systems.

Investigation of Stereochemical Outcomes and Asymmetric Induction

Investigations into the stereochemical outcomes and the potential for asymmetric induction in reactions starting from or forming this compound are not described in the available literature. Such studies are fundamental in the field of stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule. This is particularly important in the synthesis of chiral molecules, which are often of interest in pharmaceutical and biological applications. The absence of this information means that the stereocontrolling factors in reactions of this compound remain unknown.

Detailed Studies of Intramolecular Cyclization Mechanisms

Detailed mechanistic studies on the intramolecular cyclization of this compound or its derivatives are not present in the current body of scientific literature. Intramolecular cyclization is a common strategy for the synthesis of cyclic compounds, and understanding the mechanism is key to optimizing such reactions. Factors such as ring size, the nature of the substituents, and reaction conditions heavily influence the feasibility and outcome of these cyclizations. Without specific studies, any discussion on the potential cyclization pathways of this molecule would be speculative.

Non Clinical Research Applications and Broader Chemical Significance

Utilization as Synthetic Intermediates for Complex Molecular Architectures

2-Nitro-5-(pyrrolidin-1-yl)benzoic acid serves as a valuable intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then undergo a variety of transformations, such as diazotization or amide bond formation. The carboxylic acid group provides a handle for esterification, amidation, or conversion to other functional groups. The pyrrolidine (B122466) moiety, a common feature in many biologically active compounds, can influence the solubility and conformational properties of the final molecule. unipa.it

The synthesis of novel heterocyclic compounds often relies on precursors with multiple, strategically placed functional groups. For instance, the presence of the nitro and carboxylic acid groups on the benzene (B151609) ring allows for regioselective reactions, guiding the construction of intricate molecular frameworks. Researchers have utilized similar nitrobenzoic acid derivatives as precursors in multi-step syntheses of complex organic molecules. researchgate.net The pyrrolidine ring itself is a key structural motif in many natural products and synthetic drugs. ontosight.ai

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Product Functional Group |

| Nitro Group | Reduction | Amine |

| Carboxylic Acid | Esterification | Ester |

| Carboxylic Acid | Amidation | Amide |

| Aromatic Ring | Electrophilic Substitution | Substituted Benzene Ring |

Potential in Materials Science (e.g., Optoelectronic Devices)

While direct applications of this compound in materials science are not extensively documented, its structural components suggest potential in this area. Nitroaromatic compounds are known to possess interesting optical and electronic properties, including fluorescence quenching capabilities, which can be exploited in the design of sensors. mdpi.com The incorporation of such molecules into polymer backbones can lead to materials with tailored optoelectronic characteristics. hku.hk

Furthermore, pyrrolidine-containing polymers have been investigated for their potential in creating materials with improved visible light absorption. acs.org Conjugated polymers containing pyrrolo[3,2-b]pyrrole, a related heterocyclic system, have shown tunable optoelectronic properties, highlighting the role of nitrogen-containing heterocycles in this field. rsc.org The combination of the electron-withdrawing nitro group and the electron-donating pyrrolidine ring in this compound could lead to intramolecular charge transfer characteristics, a desirable property for non-linear optical materials and organic light-emitting diodes (OLEDs).

Role in Catalyst Development (e.g., Organocatalysis, Ligand Design)

The pyrrolidine scaffold is a cornerstone in the field of organocatalysis. Proline and its derivatives are widely used to catalyze a variety of asymmetric reactions. researchgate.net The pyrrolidine nitrogen in this compound can act as a nucleophilic center or a basic site, making it a candidate for modification into a chiral organocatalyst. The synthesis of new pyrrolidine-based organocatalysts is an active area of research, with applications in reactions like the Michael addition. beilstein-journals.orgbeilstein-journals.org

In the realm of coordination chemistry, the carboxylic acid group and the pyrrolidine nitrogen can act as binding sites for metal ions. This makes this compound a potential precursor for the synthesis of novel ligands for transition metal catalysts. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives have been successfully employed as chiral ligands in asymmetric synthesis. rsc.org The electronic properties of the ligand, influenced by the nitro group, could modulate the reactivity and selectivity of the metal center.

Table 2: Potential Roles in Catalyst Development

| Application Area | Key Structural Feature | Potential Function |

| Organocatalysis | Pyrrolidine Ring | Chiral auxiliary, basic center |

| Ligand Design | Carboxylic Acid & Pyrrolidine N | Metal coordination sites |

Development of Chemical Probes for Biochemical Pathways

Nitroaromatic compounds have been investigated as fluorescent probes for sensing and imaging, particularly for detecting hypoxic conditions in tumors. researchgate.net The fluorescence of certain molecules can be quenched by nitroaromatic compounds, a principle that can be used to design "turn-off" or "turn-on" fluorescent sensors. mdpi.comrsc.org The specific structure of this compound, with its potential for intramolecular charge transfer, could be harnessed to develop probes with specific photophysical responses.

Moreover, the pyrrolidine moiety is present in many natural products and pharmaceuticals, making it a recognizable feature for biological systems. ontosight.ai Derivatives of this compound could potentially be functionalized with reporter groups to create probes for studying enzyme activity or receptor binding. P-Nitrobenzoic acid derivatives have been utilized as biochemical probes for investigating biological processes. chemicalbook.com

Applications in Agrochemical or Veterinary Chemistry (Non-Clinical)

The field of agrochemicals has seen the use of various heterocyclic and nitroaromatic compounds. Pyrrole and pyrrolidine analogs are considered promising scaffolds in the discovery of new pesticides. rhhz.net Benzoic acid and its derivatives are also known to possess antifungal properties. nih.govresearchgate.net A French patent describes a fungicide composition comprising a substituted 5-(phenoxy)-2-nitrobenzoic acid, indicating the potential of this class of compounds in crop protection. google.com

While there is no direct evidence of this compound being used as an agrochemical, its structural similarity to known active compounds suggests that it could be a lead structure for the development of new herbicides, fungicides, or insecticides. The nitro group is a common feature in many commercially successful pesticides. scielo.br Further derivatization and biological screening would be necessary to explore this potential.

Future Directions and Challenges in the Academic Study of 2 Nitro 5 Pyrrolidin 1 Yl Benzoic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-nitro-5-(pyrrolidin-1-yl)benzoic acid presents an interesting challenge in regioselectivity and functional group tolerance. Future research will likely focus on developing more efficient and environmentally benign synthetic strategies.

Current Approaches and Future Innovations:

Future synthetic developments could explore:

Catalytic C-N Cross-Coupling Reactions: Palladium- or copper-catalyzed methods could enable the direct coupling of pyrrolidine (B122466) with a suitably functionalized 2-nitrobenzoic acid derivative. Research in this area would focus on ligand development to achieve high yields and selectivity under mild conditions.

Flow Chemistry: Continuous flow reactors could offer improved control over reaction parameters, such as temperature and reaction time, for hazardous nitration reactions, potentially leading to higher yields and improved safety profiles.

Biocatalysis: Enzymatic approaches could offer a highly selective and sustainable alternative for the synthesis of precursors or the final compound itself.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic C-N Cross-Coupling | High efficiency, milder conditions | Ligand design, catalyst cost and stability |

| Flow Chemistry | Enhanced safety, improved control, scalability | Initial setup cost, potential for clogging |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme discovery and engineering, substrate scope |

Advanced Structure-Activity Relationship (SAR) Studies for Diverse Chemical Functions

The trifunctional nature of this compound provides a rich scaffold for generating a diverse library of derivatives for structure-activity relationship (SAR) studies. The nitro group, pyrrolidine ring, and carboxylic acid can all be systematically modified to probe their influence on biological activity or material properties. Benzoic acid derivatives, in general, are known to possess a wide range of biological activities.

Future SAR studies could investigate:

Modifications of the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring can modulate lipophilicity, steric bulk, and hydrogen bonding capacity, which can significantly impact biological target interactions.

Alterations of the Nitro Group Position and Replacement: The position of the nitro group influences the electronic properties of the aromatic ring. Replacing the nitro group with other electron-withdrawing or electron-donating groups would provide valuable insights into the electronic requirements for a particular function.

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other functional groups can alter the compound's pharmacokinetic properties and its ability to interact with biological targets.

Systematic exploration of these modifications, coupled with biological screening, could uncover novel therapeutic agents.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools in chemical research for accelerating the discovery and optimization of new molecules.

Future applications of ML/AI in the study of this compound and its derivatives could include:

Predictive Modeling: ML models can be trained on existing data for similar compounds to predict various properties, such as solubility, toxicity, and biological activity, for newly designed analogues. This can help prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested.

De Novo Design: Generative AI models can be used to design novel molecules with desired properties based on the this compound scaffold. These models can explore a vast chemical space to identify promising candidates that might not be conceived through traditional medicinal chemistry approaches.

Reaction Outcome Prediction: ML algorithms can predict the most likely outcome of a chemical reaction, including yield and potential side products, which can aid in the optimization of synthetic routes.

| ML/AI Application | Potential Impact | Data Requirements |

| Predictive Modeling | Prioritization of synthetic targets, cost reduction | Large datasets of related compounds with measured properties |

| De Novo Design | Discovery of novel and potent compounds | Well-defined design objectives and property predictors |

| Reaction Outcome Prediction | Optimization of synthetic routes, time-saving | Extensive reaction databases with detailed parameters |

Exploration of Unprecedented Reaction Pathways and Transformations

The unique combination of functional groups in this compound opens up possibilities for exploring novel chemical transformations.

Future research in this area might focus on:

Intramolecular Cyclization Reactions: The proximity of the nitro, pyrrolidine, and carboxylic acid groups could be exploited to synthesize novel heterocyclic ring systems through intramolecular reactions. For example, reduction of the nitro group to an amine could be followed by cyclization with the carboxylic acid to form a lactam.

Photocatalysis: The nitroaromatic moiety can be susceptible to photochemical transformations. Investigating the photochemical reactivity of this compound could lead to the discovery of new reaction pathways and the synthesis of unique molecular architectures.

Electrochemical Synthesis: Electrochemical methods could be employed for the selective reduction or oxidation of the functional groups, providing access to derivatives that are difficult to obtain through traditional chemical methods.

Design of Targeted Chemical Probes for Specific Molecular Interactions

Chemical probes are essential tools for studying biological processes. The this compound scaffold could serve as a starting point for the design of targeted chemical probes.

Future directions in this area include:

Fluorescent Probes: By attaching a fluorophore to the scaffold, it may be possible to develop probes that can visualize specific biological targets or cellular environments. The design would focus on modulating the fluorescence properties upon binding to the target.

Affinity-Based Probes: By incorporating a reactive group or a photo-crosslinker, derivatives of this compound could be used to covalently label and identify their biological targets.

PET Ligands: Radiolabeling the molecule could lead to the development of novel positron emission tomography (PET) ligands for in vivo imaging of specific receptors or enzymes in the brain or other organs.

The successful design of such probes would depend on identifying a specific biological target for which the this compound scaffold has a high affinity and selectivity.

Q & A

Q. What are standard synthetic routes for preparing 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves nucleophilic aromatic substitution (SNAr) on a nitro-substituted benzoic acid derivative. For example:

- Precursor : Start with 2-fluoro-5-nitrobenzoic acid.

- Reagents : Use pyrrolidine as the nucleophile and potassium carbonate (K₂CO₃) as the base in dimethylformamide (DMF) at 150°C for ~20 hours .

- Work-up : Extract with ethyl acetate, wash with ammonium chloride, and purify via column chromatography.

Q. Optimization Tips :

- Solvent : DMF enhances reaction efficiency due to its high polarity and ability to stabilize transition states.

- Temperature : Elevated temperatures (150°C) accelerate substitution kinetics.

- Yield Improvement : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) to avoid over-reaction .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer : Combine spectroscopic and chromatographic techniques:

- 1H NMR : Look for characteristic peaks:

- Aromatic protons (δ 7.3–8.1 ppm, multiplet) and pyrrolidine protons (δ 1.9–3.3 ppm) .

- Absence of precursor signals (e.g., fluorine in 2-fluoro intermediates).

- LC-MS : Use a C18 column with a methanol/water gradient. The molecular ion [M+H]+ should match the theoretical mass (e.g., 265.1 g/mol for C₁₁H₁₂N₂O₄) .

- IR Spectroscopy : Confirm nitro group presence via asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrrolidine substitution in nitrobenzoic acid derivatives?

Methodological Answer : The nitro group acts as a meta-directing substituent due to its strong electron-withdrawing nature:

- Electronic Effects : The -NO₂ group deactivates the aromatic ring, directing nucleophilic attack to the meta position relative to itself.

- Steric Factors : Pyrrolidine’s cyclic structure minimizes steric hindrance compared to bulkier amines, favoring substitution at position 5 in 2-nitrobenzoic acid frameworks .

Q. Experimental Validation :

Q. How do solvent polarity and base strength influence reaction efficiency in SNAr syntheses of this compound?

Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the Meisenheimer intermediate, enhancing reaction rates. Non-polar solvents (e.g., toluene) reduce yields significantly .

- Base Strength : Strong bases (e.g., K₂CO₃) deprotonate the nucleophile (pyrrolidine), increasing its reactivity. Weak bases (e.g., NaHCO₃) result in incomplete substitution .

Q. What strategies mitigate side reactions (e.g., over-alkylation or hydrolysis) during synthesis?

Methodological Answer :

- Temperature Control : Avoid exceeding 150°C to prevent decomposition of the nitro group or benzoic acid moiety .

- Stoichiometry : Use a 1:1 molar ratio of pyrrolidine to precursor to minimize over-alkylation.

- Protection of Carboxylic Acid : Temporarily esterify the -COOH group (e.g., methyl ester) to prevent acid-catalyzed side reactions. Deprotect post-SNAr using LiOH/THF/water .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point variability)?

Methodological Answer :

Q. Reported Data Comparison :

| Source | Melting Point (°C) | Purity Method | Reference |

|---|---|---|---|

| Lab A | 145–148 | HPLC (98%) | |

| Lab B | 140–142 | TLC (95%) |

Methodological & Analytical Focus

Q. Which advanced analytical techniques are critical for studying this compound’s stability under varying pH conditions?

Methodological Answer :

- pH Stability Studies :

- Kinetic Modeling : Use first-order decay models to calculate half-life (t₁/₂) at different pH levels.

Q. What computational tools predict the biological activity of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.